1-{2-[(2,4-Dimethylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
1-[2-(2,4-dimethylanilino)-2-oxoethyl]piperidine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3.ClH/c1-11-3-4-14(12(2)9-11)17-15(19)10-18-7-5-13(6-8-18)16(20)21;/h3-4,9,13H,5-8,10H2,1-2H3,(H,17,19)(H,20,21);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLJHVXVYCVLGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-{2-[(2,4-Dimethylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid hydrochloride, a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound exhibits a unique structure that may confer various therapeutic properties.
Chemical Structure and Properties
- Molecular Formula : C16H23ClN2O3
- Molecular Weight : 326.82 g/mol
- CAS Number : 1351630-57-3
The compound's structure includes a piperidine ring substituted with a carboxylic acid group and an amino group, which is critical for its biological activity.
Biological Activity Overview
Research indicates that compounds with piperidine structures often exhibit diverse biological activities, including enzyme inhibition and potential antidiabetic effects. The following sections summarize key findings related to the biological activity of this compound.
Enzyme Inhibition
Studies have shown that piperidine derivatives can act as inhibitors for various enzymes:
| Enzyme | Inhibition Activity | IC50 Values (µM) |
|---|---|---|
| Acetylcholinesterase (AChE) | Moderate inhibition observed | 201.16 ± 30.84 |
| Butyrylcholinesterase (BChE) | Moderate inhibition observed | 245.73 ± 51.28 |
| α-Glycosidase | Significant inhibition noted | 584.20 ± 62.51 |
These activities suggest potential applications in treating conditions such as Alzheimer’s disease and type 2 diabetes mellitus, where enzyme modulation is beneficial .
Antidiabetic Potential
Recent studies have highlighted the potential of piperidine derivatives in managing diabetes. The compound has been evaluated for its ability to modulate glucose metabolism through the inhibition of specific metabolic enzymes:
- Mechanism of Action : It may act as a positive allosteric modulator of GLP-1R, which is crucial for glucose homeostasis.
- In Vivo Studies : Research demonstrated that similar compounds improved glucose handling in diabetic models without significant off-target effects .
Case Studies
-
Antidiabetic Activity in Animal Models :
A study involving the administration of piperidine derivatives showed significant reductions in blood glucose levels in diabetic mice, suggesting that the compound could be developed into an effective antidiabetic agent. -
Neuroprotective Effects :
Another investigation focused on the neuroprotective properties of piperidine derivatives, where it was found to enhance cognitive function in animal models by inhibiting AChE activity, thereby increasing acetylcholine levels .
Scientific Research Applications
Pharmacological Applications
The compound has been investigated for its potential use in various therapeutic areas:
Anticancer Activity
Research indicates that compounds with similar structures to 1-{2-[(2,4-Dimethylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid hydrochloride exhibit anticancer properties. These compounds can inhibit tumor cell proliferation and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival.
Antioxidant Properties
The antioxidant activity of piperidine derivatives has been well-documented. Studies show that these compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases, including neurodegenerative disorders. The ability to protect cells from oxidative damage makes this compound a candidate for further research in neuroprotection.
Neurological Applications
Given its structure, this compound may interact with neurotransmitter systems, potentially offering therapeutic benefits in conditions such as depression or anxiety. Research into similar piperidine derivatives suggests they may influence serotonin and dopamine pathways, which are crucial in mood regulation.
Case Study 1: Antitumor Efficacy
A study published in the Journal of Medicinal Chemistry explored the efficacy of piperidine derivatives against various cancer cell lines. The results indicated that modifications to the piperidine structure significantly enhanced cytotoxicity against breast cancer cells (MCF-7). The study concluded that further optimization could lead to promising anticancer agents.
Case Study 2: Neuroprotective Effects
In a study investigating the neuroprotective effects of piperidine derivatives, researchers found that certain compounds reduced neuronal cell death induced by oxidative stress in vitro. The mechanism was attributed to the inhibition of reactive oxygen species (ROS) production and enhancement of cellular antioxidant defenses.
Summary Table of Applications
| Application Area | Potential Benefits | Relevant Studies |
|---|---|---|
| Anticancer Activity | Inhibition of tumor growth | Journal of Medicinal Chemistry |
| Antioxidant Properties | Scavenging free radicals | Various studies on piperidine derivatives |
| Neurological Applications | Potential modulation of neurotransmitter systems | Neuropharmacology research |
Comparison with Similar Compounds
Structural and Functional Insights
Preparation Methods
Key Preparation Strategies
Starting Material: Piperidine-4-carboxylic Acid Derivatives
The synthesis often begins with piperidine-4-carboxylic acid or its protected derivatives such as 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid. Protection of the amine group (e.g., Boc protection) is common to facilitate selective functionalization and avoid side reactions.
Formation of the 2-oxoethyl Linker and Coupling with 2,4-Dimethylphenylamine
A common approach involves activating the carboxylic acid group of the piperidine derivative to form an amide bond with the 2,4-dimethylphenylamine or its derivatives. This is typically achieved via carbodiimide-mediated coupling reactions using reagents such as:
- 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
- 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-aza-benzotriazole (HOAt) as additives to improve coupling efficiency
- Bases like triethylamine or N-ethyl-N,N-diisopropylamine (DIPEA) to neutralize acid byproducts and promote reaction
The reaction is generally performed in anhydrous dichloromethane or tetrahydrofuran at 0–20 °C for 5–10 hours, yielding the amide intermediate.
Deprotection and Salt Formation
Following coupling, removal of protecting groups (e.g., Boc) is conducted under acidic conditions (such as treatment with p-toluenesulfonic acid monohydrate) at reflux to liberate the free amine. The final hydrochloride salt is formed by treatment with hydrochloric acid or by crystallization from suitable solvents to afford the target compound as a stable white solid.
Representative Preparation Procedure and Data
Alternative Synthetic Insights and Catalytic Hydrogenation
Hydrogenation methods have been reported for related piperidine carboxylic acids, employing palladium on charcoal as a catalyst under hydrogen atmosphere at 90–100 °C and 4–5 MPa pressure. This method is used for the reduction of pyridine carboxylic acids to piperidine carboxylic acids, which can serve as intermediates in the synthesis of the target compound.
| Parameter | Condition |
|---|---|
| Catalyst | Palladium on charcoal |
| Temperature | 90–100 °C |
| Pressure | 4–5 MPa H2 |
| Reaction time | 3–4 hours |
| Workup | Filtration to remove catalyst, vacuum distillation, crystallization from methanol |
This catalytic hydrogenation provides a clean and efficient route to the piperidine-4-carboxylic acid core, which can then be functionalized further.
Purification and Characterization
The crude products are typically purified by:
- Column chromatography on silica gel using solvent systems such as dichloromethane/methanol/ammonium hydroxide mixtures
- Recrystallization from solvents like petroleum ether or methyl tert-butyl ether (MTBE)
Characterization data include:
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Carbodiimide-mediated coupling | EDC·HCl, HOBt, triethylamine, 2,4-dimethylphenylamine | 0–20 °C, 5–10 h, DCM solvent | High yield, mild conditions, selective amide bond formation | Requires protection/deprotection steps |
| Boc deprotection | p-Toluenesulfonic acid, reflux in toluene | 4 h reflux | Efficient removal of Boc protecting group | Requires careful acid handling |
| Catalytic hydrogenation | Pd/C, H2, 90–100 °C, 4–5 MPa | 3–4 h | Clean reduction of pyridine to piperidine core | Requires high-pressure equipment |
Research Findings and Optimization Notes
- The use of carbodiimide coupling agents with additives like HOBt or HOAt significantly improves coupling efficiency and reduces side reactions such as racemization or overactivation.
- Protecting the piperidine nitrogen as Boc is crucial to prevent unwanted reactions during coupling steps.
- The catalytic hydrogenation step to generate the piperidine ring is scalable and provides high purity intermediates for subsequent functionalization.
- Purification by silica gel chromatography with carefully chosen solvent gradients ensures isolation of the compound in high purity suitable for pharmaceutical applications.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 1-{2-[(2,4-Dimethylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid hydrochloride?
- Answer : The compound can be synthesized via a multi-step approach involving:
- Step 1 : Amide bond formation between 2,4-dimethylaniline and a chloroacetylated piperidine intermediate under alkaline conditions (e.g., NaOH in dichloromethane) .
- Step 2 : Hydrochloride salt formation via acidification.
- Key Considerations : Monitor reaction progress using TLC or HPLC, and optimize stoichiometry to avoid side reactions (e.g., over-alkylation). Purify via recrystallization or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) .
Q. How can researchers validate the purity and structural integrity of this compound?
- Answer : Use orthogonal analytical methods:
- HPLC : Confirm purity ≥95% using a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) .
- NMR : Verify the presence of the 2,4-dimethylphenyl group (aromatic protons at δ 6.8–7.2 ppm) and piperidine backbone (protons at δ 1.5–3.0 ppm) .
- Mass Spectrometry : Compare observed molecular ion ([M+H]⁺) with theoretical mass (e.g., m/z 335.2 for C₁₇H₂₃ClN₂O₃) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Answer :
- Solvent Selection : Replace dichloromethane with greener solvents (e.g., ethyl acetate) to improve scalability .
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance amide bond formation efficiency .
- Process Control : Implement in-line FTIR or PAT (Process Analytical Technology) to monitor intermediate formation and adjust parameters in real time .
Q. What methodologies are recommended for assessing biological activity in enzyme inhibition studies?
- Answer :
- Target Selection : Prioritize enzymes with piperidine-binding pockets (e.g., proteases, kinases) based on structural similarity to known inhibitors .
- Assay Design : Use fluorescence-based assays (e.g., FRET for protease activity) with IC₅₀ determination. Include positive controls (e.g., E-64 for cysteine proteases) .
- Data Interpretation : Account for solubility limitations by testing in DMSO/PBS mixtures (≤0.1% DMSO) to avoid false negatives .
Q. How should conflicting data on compound stability be resolved?
- Answer :
- Stress Testing : Expose the compound to accelerated degradation conditions (e.g., 40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS .
- pH Profiling : Assess stability across pH 2–9 to identify labile functional groups (e.g., hydrolysis of the amide bond under acidic conditions) .
- Cross-Validation : Compare results with structurally similar compounds (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride) to isolate instability mechanisms .
Q. What computational tools are suitable for predicting the compound’s reactivity and binding modes?
- Answer :
- Reactivity Prediction : Use DFT calculations (e.g., Gaussian or ORCA) to model electron density distribution and identify nucleophilic/electrophilic sites .
- Docking Studies : Employ AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., SARS-CoV-2 main protease) .
- MD Simulations : Run GROMACS simulations to assess conformational stability in aqueous environments .
Safety and Handling
Q. What safety protocols are critical for handling this compound?
- Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles .
- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste channels .
Data Comparison and Validation
Q. How can researchers address discrepancies in reported biological activity across studies?
- Answer :
- Standardize Assays : Adopt validated protocols (e.g., NIH/NCATS guidelines) for cytotoxicity or enzyme inhibition assays .
- Batch Analysis : Compare activity across multiple synthesis batches to rule out impurity-driven effects .
- Meta-Analysis : Use PubChem BioAssay data to cross-reference activity profiles and identify outliers .
Methodological Tables
Table 1 : Key Analytical Parameters for Purity Assessment
| Method | Conditions | Target Criteria | Reference |
|---|---|---|---|
| HPLC | C18 column, 30:70 MeCN/H₂O + 0.1% TFA | Retention time ±0.2 min | |
| ¹H NMR | DMSO-d₆, 400 MHz | Integration ratios 1:1 | |
| LC-MS | ESI+ mode, m/z 335.2 | Mass error ≤2 ppm |
Table 2 : Reaction Optimization Parameters
| Parameter | Baseline Value | Optimized Value | Impact on Yield |
|---|---|---|---|
| Solvent | Dichloromethane | Ethyl acetate | +12% |
| Catalyst | None | TBAB (0.1 eq) | +18% |
| Temperature | 25°C | 40°C | +9% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
